molecular formula C27H22N6O2S2 B2355086 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-12-8

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2355086
CAS No.: 850912-12-8
M. Wt: 526.63
InChI Key: LJPFUSVZALODIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A pyrazolo[3,4-d]pyrimidin-4(5H)-one core, known for kinase inhibition and antimicrobial activity .
  • A p-tolyl group at position 5 of the dihydro-pyrazole, contributing to lipophilicity and steric bulk.
  • A phenyl group at position 1 of the pyrazolopyrimidinone, a common motif in bioactive derivatives .
  • A thioether-linked oxoethyl chain at position 6, which may influence solubility and metabolic stability .

Synthetic routes for analogous compounds often involve cyclization of 5-aminopyrazoles or tandem aza-Wittig reactions . Microwave-assisted methods under solvent-free conditions have improved yields and reduced reaction times for similar derivatives .

Properties

IUPAC Name

6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O2S2/c1-17-9-11-18(12-10-17)22-14-21(23-8-5-13-36-23)31-33(22)24(34)16-37-27-29-25-20(26(35)30-27)15-28-32(25)19-6-3-2-4-7-19/h2-13,15,22H,14,16H2,1H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPFUSVZALODIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , with a CAS number of 922800-57-5, is a complex organic molecule characterized by its diverse structural features, including pyrazole and pyrimidine moieties. This paper reviews the biological activities associated with this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2S2C_{23}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of 452.6 g/mol. The structure includes a thiophene ring and various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O2S2
Molecular Weight452.6 g/mol
CAS Number922800-57-5

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The compound may share similar mechanisms of action due to its structural analogies.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, some derivatives have demonstrated a selective COX-2 inhibition with significant anti-inflammatory activity . The compound's potential to modulate these pathways could be explored further.

Antimicrobial Activity

Compounds containing thiophene and pyrazole rings have been reported to possess antimicrobial activities against various pathogens. A review noted that similar compounds exhibited notable antibacterial effects, suggesting that this compound could be evaluated for its antimicrobial efficacy .

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives synthesized between 2018 and 2021 indicated a broad spectrum of biological activities, including antituberculosis, antifungal, and antimicrobial effects . The findings suggest that the unique structure of the compound may lead to diverse biological interactions.

In Silico Studies

In silico analyses have been employed to predict the biological activity of similar compounds. These studies often utilize molecular docking techniques to assess the binding affinity of compounds to target proteins involved in disease pathways. Such studies could provide insights into the potential therapeutic applications of this compound .

Scientific Research Applications

Chemical Structure and Characteristics

The molecular formula of the compound is C23H24N4O2S2C_{23}H_{24}N_{4}O_{2}S^{2}, with a molecular weight of 452.6 g/mol. Its structure incorporates multiple pharmacophores including thiophene, pyrazole, and pyrimidine rings, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Applications

  • Antimicrobial Activity :
    • Compounds containing pyrazole and thiophene moieties have been reported to exhibit antimicrobial properties. For instance, similar structures have shown effectiveness against a range of bacterial strains and fungi due to their ability to disrupt cellular processes .
  • Anticancer Potential :
    • Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by interfering with specific signaling pathways. The compound may act as a kinase inhibitor, which is crucial in cancer treatment strategies .
  • Neuropharmacological Effects :
    • In silico studies have suggested that related compounds may interact with GABA receptors, indicating potential applications in treating neurological disorders such as anxiety and epilepsy. The structural similarity to known GABAergic agents enhances its therapeutic profile .

Synthesis Methodologies

The synthesis of 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

  • Formation of Pyrazole Derivatives :
    • The initial step includes the reaction of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole with appropriate electrophiles to introduce the thioketone functionality.
  • Thioether Formation :
    • Subsequent reactions involve the introduction of thioether linkages through nucleophilic substitution methods, enhancing solubility and biological activity.
  • Pyrimidine Ring Construction :
    • The final step involves cyclization to form the pyrimidine ring, often employing condensation reactions under acidic or basic conditions.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity of similar pyrazole derivatives against various pathogens.
Highlighted the anticancer effects through inhibition of specific kinases in vitro.
Explored neuropharmacological effects via GABA receptor interactions in computational models.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Bioactivity

  • Thiophene vs. Aryl/Alkyl Groups: The thiophene moiety in the target compound may enhance π-π stacking in enzyme binding compared to purely hydrophobic alkyl/aryl groups in antimicrobial derivatives like 2e–2g . However, alkyl substituents (e.g., methyl) in position 6 improve solubility, as seen in anti-inflammatory thiazolidinone derivatives .
  • p-Tolyl vs. Chlorophenyl : The p-tolyl group in the target compound likely increases metabolic stability compared to electron-withdrawing groups (e.g., chlorophenyl in 10b), which improve anti-inflammatory potency but may reduce bioavailability .
  • Thioether Linkage: The thioether-oxoethyl chain in the target compound is structurally distinct from sulfur-containing derivatives like thiazolo[3,2-a]pyrimidinones, which show enhanced cyclization efficiency under acidic conditions .

Research Findings and Pharmacological Insights

Antimicrobial Potential

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with heterocyclic substituents (e.g., thiophene) exhibit broad-spectrum activity. For example:

  • Compound 2g (6-heterocyclic substitution) showed MIC values of 6.25 µg/mL against E. coli .
  • The target compound’s thiophene group may mimic purine bases, interfering with bacterial DNA gyrase .

Anti-Inflammatory and Anticancer Activity

  • Thiazolidinone derivatives (e.g., 10a) inhibit COX-2 with IC₅₀ values <1 µM, suggesting the target compound’s p-tolyl group could similarly modulate inflammatory pathways .
  • 1,5-Diphenyl derivatives induce apoptosis in colon cancer cells (RKO) at 10 µM, highlighting the importance of aromatic substitutions .

Preparation Methods

Core Formation via Cyclocondensation

Ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate (1 ) serves as the precursor. Treatment with formamide under reflux yields the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold (3 ) through intramolecular cyclization:

$$
\text{Compound 1} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Pyrazolo[3,4-d]pyrimidinone (3)}
$$

Key Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: 80–100°C
  • Yield: 65–80%

Synthesis of 3-(Thiophen-2-yl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole

Chalcone Precursor via Claisen-Schmidt Condensation

3-Acetylpyridine reacts with thiophene-2-carbaldehyde in basic ethanol to form (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one (A ):

$$
\text{3-Acetylpyridine} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone A}
$$

Yield : 70–85%

Cyclization with Thiosemicarbazide

Chalcone A undergoes cyclocondensation with excess thiosemicarbazide in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to yield the pyrazoline derivative (B ):

$$
\text{Chalcone A} + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{DABCO, EtOH}} \text{Pyrazoline B}
$$

Optimized Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 60–75%

Thioether Coupling and Final Assembly

Activation of Pyrazolo[3,4-d]Pyrimidinone Thiol

The 6-thio derivative (4 ) reacts with 2-chloroacetyl chloride in dichloromethane to form the reactive thioester intermediate (C ):

$$
\text{4} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thioester C}
$$

Nucleophilic Substitution with Pyrazoline

Intermediate C couples with the pyrazoline amine (B ) in toluene under reflux to afford the target compound:

$$
\text{Thioester C} + \text{Pyrazoline B} \xrightarrow{\Delta, \text{Toluene}} \text{Target Compound}
$$

Reaction Parameters :

  • Catalyst: Triethylamine
  • Time: 6–8 hours
  • Yield: 55–65%

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N), 3400 cm⁻¹ (NH)
  • ¹H NMR (DMSO-d₆) :
    • δ 2.35 (s, 3H, p-Tolyl-CH₃)
    • δ 5.12–5.45 (m, 2H, dihydro-pyrazole CH₂)
    • δ 7.20–8.85 (m, aromatic and thiophene protons)
  • HRMS (ESI+) : m/z 527.6 [M+H]⁺ (Calc. 526.6)

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous pyrazolo[3,4-d]pyrimidinones confirms the bicyclic framework and substitution pattern.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (HPLC)
Cyclocondensation Ethyl 5-amino-pyrazole 65–80 >95%
Chalcone Cyclization Thiophene-2-carbaldehyde 60–75 90–93%
Thioether Coupling Thioester C + Pyrazoline B 55–65 88–91%

Challenges and Optimization Opportunities

  • Low Yield in Thioether Coupling : Steric hindrance from the pyrazoline’s p-tolyl group reduces reactivity. Microwave-assisted synthesis may enhance efficiency.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Q & A

Q. How can metabolic pathways of this compound be elucidated to guide derivatization?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic cleavage sites (e.g., thioether bond hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.